molecular formula C23H23N5O4S B2745624 5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923227-71-8

5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2745624
CAS No.: 923227-71-8
M. Wt: 465.53
InChI Key: PDHDGKFCHWYSGY-UHFFFAOYSA-N
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Description

5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, an ethyl group, a phenyl group, and a sulfamoylphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazolone derivative with a suitable aldehyde, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound shares structural similarities with the pyrazolopyridine core and phenyl group.

    Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: This compound contains a similar phenyl group and carboxylate functionality.

Uniqueness

5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to the presence of the sulfamoylphenethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable candidate for various applications.

Properties

IUPAC Name

5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-2-27-14-19(21-20(15-27)23(30)28(26-21)17-6-4-3-5-7-17)22(29)25-13-12-16-8-10-18(11-9-16)33(24,31)32/h3-11,14-15H,2,12-13H2,1H3,(H,25,29)(H2,24,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHDGKFCHWYSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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